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Core Science & Biosynthesis

Foundational

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid CAS number

This guide serves as an authoritative technical resource for 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid , a critical pharmacophore in medicinal chemistry.[1][2] Executive Summary 2-(1,2,3,4-Tetrahydroisoquinolin-6...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid , a critical pharmacophore in medicinal chemistry.[1][2]

Executive Summary

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid is a bicyclic secondary amine scaffold widely utilized in drug discovery, particularly for the development of peptidomimetics, integrin antagonists (e.g., RGD mimetics), and GPCR ligands.[1] Due to the zwitterionic nature and reactivity of the free amino acid, this compound is primarily accessed and stored as its N-tert-butoxycarbonyl (N-Boc) protected derivative or as a hydrochloride salt.[1][2]

The most commercially relevant CAS number for procurement is for the N-Boc protected precursor, which serves as the standard "shelf-stable" building block for synthetic workflows.[1][2]

Part 1: Chemical Identity & Core Profile[2]

Primary Identification
PropertyDetail
Target Compound 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid
Common Precursor (N-Boc) 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid
Precursor CAS Number 1158755-33-9 (N-Boc Protected)
Molecular Formula C₁₁H₁₃NO₂ (Free Acid) / C₁₆H₂₁NO₄ (N-Boc)
Molecular Weight 191.23 g/mol (Free Acid) / 291.34 g/mol (N-Boc)
Core Scaffold 1,2,3,4-Tetrahydroisoquinoline
Substituent Acetic acid moiety at position 6
Structural Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is a "privileged structure" in medicinal chemistry.[1] The 6-position substitution allows for linear extension of the pharmacophore, making it an ideal mimic for the side chains of phenylalanine or tyrosine in constrained peptide analogues.[1][2]

Part 2: Synthetic Pathways & Access

Researchers typically access the target core via the deprotection of the commercially available N-Boc derivative.[1][2] Below is the validated workflow for accessing the free amine or coupling the scaffold into larger molecules.

Mechanism of Action: Deprotection Strategy

The N-Boc group prevents amine oxidation and polymerization during storage.[1][2] Removal is achieved via acidolysis, yielding the ammonium salt, which prevents the formation of internal lactams or intermolecular condensation.[1]

Protocol: N-Boc Deprotection to HCl Salt
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature (RT), 1–2 hours.

  • Yield: Typically >95% (Quantitative).[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of CAS 1158755-33-9 in DCM (5 mL/mmol).

  • Acid Addition: Add 5–10 eq of TFA or 4M HCl/Dioxane dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS (mass shift from 291 to 191).[1][2]

  • Workup: Concentrate in vacuo.

    • For TFA: Co-evaporate with toluene (3x) to remove excess acid.[2]

    • For HCl: The product often precipitates as a white solid; triturarate with diethyl ether.[2]

Visualization: Synthesis & Utilization Workflow

SynthesisWorkflow Start N-Boc Precursor (CAS 1158755-33-9) Deprotection Acidolysis (TFA or HCl) Start->Deprotection -Boc Group Intermediate Ammonium Salt (Stable Intermediate) Deprotection->Intermediate Quantitative Target Target Core (Free Amine/Acid) Intermediate->Target Neutralization (In Situ) Coupling Peptide Coupling (EDC/HOBt) Target->Coupling + R-COOH FinalDrug Peptidomimetic Drug Candidate Coupling->FinalDrug Amide Bond Formation

Caption: Logical workflow from commercial N-Boc precursor to bioactive drug candidate.

Part 3: Medicinal Chemistry Applications

Integrin Antagonism (RGD Mimetics)

The 6-acetic acid THIQ scaffold is a classic conformational constraint used to mimic the Arg-Gly-Asp (RGD) sequence found in fibronectin and fibrinogen.[1][2]

  • Role: The basic nitrogen (position 2) mimics the Arginine terminus, while the carboxylic acid (position 6-acetic acid) mimics the Aspartic acid terminus.[2]

  • Advantage: The rigid bicyclic core reduces the entropic penalty of binding compared to flexible linear peptides.[2]

Factor Xa and Thrombin Inhibitors

Substituted tetrahydroisoquinolines serve as the P1 or P4 residues in serine protease inhibitors.[1][2] The acetic acid side chain provides a handle for occupying the S1 specificity pocket or for attaching solubilizing groups.[1][2]

Linker Chemistry

The compound acts as a bifunctional linker with defined geometry.[2] The distance between the secondary amine and the carboxylic acid is fixed, allowing for precise spatial orientation of pharmacophores in fragment-based drug design (FBDD).[2]

Part 4: Analytical Characterization

To validate the integrity of the core scaffold, researchers should reference the following spectral characteristics (predicted for the HCl salt in DMSO-d6):

NucleusShift (ppm)Assignment
¹H NMR 9.2–9.5 (br s)NH₂⁺ (Ammonium protons)
¹H NMR 7.0–7.2 (m, 3H)Aromatic protons (C5, C7, C8)
¹H NMR 4.2 (s, 2H)C1 Methylene (Benzylic, adjacent to N)
¹H NMR 3.6 (s, 2H)Acetic acid methylene (-CH₂-COOH)
¹H NMR 3.3 (m, 2H)C3 Methylene
¹H NMR 2.9 (t, 2H)C4 Methylene (Benzylic)
¹³C NMR ~173.0Carboxyl Carbon (C=O)
MS (ESI) 192.1 [M+H]⁺Positive Mode (Free base mass + H)

References

  • PubChem. (n.d.).[2] 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (Related Analog).[1][2] Retrieved from [Link]

Sources

Exploratory

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract The 1,2,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1] This guide focuses on a specific derivative, 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid, a molecule of significant interest due to its structural features. While the definitive mechanism of action for this compound remains to be elucidated, this document synthesizes current knowledge on related THIQ analogs to propose several high-probability biological targets and provides a comprehensive experimental framework for their investigation. This guide is intended to serve as a roadmap for researchers aiming to characterize the pharmacological profile of this promising molecule.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is considered a "privileged scaffold" in drug discovery, as it is capable of interacting with a wide range of biological targets, leading to diverse pharmacological effects including anti-cancer, anti-diabetic, and neuroprotective activities.[1][2][3] The biological activity of THIQ derivatives is exquisitely sensitive to the nature and position of their chemical substituents. The subject of this guide, 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid, possesses an acetic acid moiety at the 6-position, a structural feature that strongly suggests a number of potential, and highly compelling, mechanisms of action.

Hypothesized Mechanisms of Action

Based on a thorough review of the literature for structurally related THIQ compounds, we propose the following putative mechanisms of action for 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid.

Primary Hypothesis: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonism

The most compelling hypothesis is that 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid acts as a selective partial agonist of PPARγ. This is strongly supported by studies on a series of (S)-1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position, which have been shown to be potent and selective PPARγ partial agonists.[4][5]

  • Scientific Rationale: The acidic group at the 6-position is a key pharmacophoric feature for binding to the PPARγ ligand-binding pocket. Partial agonists of PPARγ are of significant therapeutic interest for the treatment of type 2 diabetes, as they may offer a better safety profile compared to full agonists, with reduced side effects such as weight gain and fluid retention.

PPARg_Pathway Compound Compound PPARγ PPARγ Compound->PPARγ Binds RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Improved Insulin Sensitivity Target_Genes->Metabolic_Regulation Leads to Experimental_Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Target Validation & Functional Assays cluster_2 Tier 3: Cellular & In Vivo Confirmation In_Silico In Silico Docking (PPARγ, GPR40, PNMT, etc.) Binding_Assay Receptor Binding Assay (e.g., Radioligand Displacement) In_Silico->Binding_Assay Broad_Screening Broad Panel In Vitro Pharmacological Screen Broad_Screening->Binding_Assay Affinity_MS Affinity Chromatography- Mass Spectrometry Affinity_MS->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinetic Analysis) Binding_Assay->Enzyme_Assay Reporter_Assay Cell-Based Reporter Assay (e.g., Luciferase) Enzyme_Assay->Reporter_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Reporter_Assay->Downstream_Signaling Cellular_Phenotype Cellular Phenotypic Assay (e.g., Glucose Uptake) Downstream_Signaling->Cellular_Phenotype In_Vivo_Model In Vivo Proof-of-Concept (e.g., Animal Model of Diabetes) Cellular_Phenotype->In_Vivo_Model

Figure 2: Experimental workflow for mechanism of action elucidation.

Tier 1: Target Identification

The initial phase focuses on identifying high-affinity binding partners.

  • In Silico Molecular Docking:

    • Objective: To predict the binding affinity and mode of interaction of the compound with the hypothesized targets (PPARγ, GPR40, PNMT, NMDA receptors).

    • Protocol:

      • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate a 3D conformer of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid.

      • Perform molecular docking using software such as AutoDock Vina or Glide.

      • Analyze the docking scores and binding poses to predict the most likely interactions.

  • Broad-Panel In Vitro Pharmacological Screening:

    • Objective: To empirically screen the compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target effects and uncover novel activities.

    • Protocol:

      • Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, NIMH Psychoactive Drug Screening Program).

      • Select a comprehensive panel that includes a wide range of GPCRs, kinases, and other common drug targets.

      • Analyze the screening data to identify any significant interactions (typically >50% inhibition or stimulation at a 10 µM concentration).

Tier 2: Target Validation and Functional Assays

Once a primary target is identified, its functional relevance must be confirmed.

  • PPARγ Reporter Assay (Example Protocol):

    • Objective: To determine if the compound can activate PPARγ-mediated gene transcription in a cellular context.

    • Materials:

      • HEK293T cells

      • Expression plasmids for full-length human PPARγ and RXRα.

      • A luciferase reporter plasmid containing a PPAR-responsive element (PPRE).

      • A constitutively active Renilla luciferase plasmid (for normalization).

      • Lipofectamine 2000

      • Dual-Luciferase Reporter Assay System

      • Rosiglitazone (positive control)

    • Protocol:

      • Seed HEK293T cells in 96-well plates.

      • Co-transfect the cells with the PPARγ, RXRα, PPRE-luciferase, and Renilla luciferase plasmids using Lipofectamine 2000.

      • After 24 hours, treat the cells with a range of concentrations of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid or rosiglitazone.

      • Incubate for another 24 hours.

      • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

      • Normalize the firefly luciferase activity to the Renilla luciferase activity.

      • Plot the dose-response curve and calculate the EC50 value.

Parameter Description
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.
Emax The maximum response achievable by an agonist.
Tier 3: Cellular and In Vivo Confirmation

The final stage is to demonstrate the physiological relevance of the identified mechanism.

  • Adipocyte Differentiation Assay:

    • Objective: To assess the ability of the compound to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.

    • Protocol:

      • Culture 3T3-L1 pre-adipocytes to confluence.

      • Induce differentiation with a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of the test compound.

      • After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation.

      • Quantify the staining to determine the extent of differentiation.

  • In Vivo Studies in a Diabetic Mouse Model:

    • Objective: To evaluate the anti-diabetic efficacy of the compound in a relevant animal model.

    • Protocol:

      • Use a genetically diabetic mouse model (e.g., db/db mice).

      • Administer the compound or vehicle control daily by oral gavage for a period of 2-4 weeks.

      • Monitor blood glucose levels and body weight regularly.

      • At the end of the study, perform an oral glucose tolerance test (OGTT).

      • Collect plasma and tissues for further analysis (e.g., insulin levels, gene expression in adipose tissue).

Conclusion

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid is a molecule with significant therapeutic potential. The presence of the acetic acid group at the 6-position strongly suggests that it may function as a PPARγ partial agonist. The experimental framework outlined in this guide provides a clear and comprehensive path to rigorously test this hypothesis and explore other plausible mechanisms of action. The elucidation of its definitive mechanism will be a critical step in the development of this compound as a potential novel therapeutic agent.

References

  • Grunewald, G. L., et al. (1991). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 34(11), 3312-3319. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 659-683. [Link]

  • Stanković, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2841. [Link]

  • Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2535-2539. [Link]

  • Naoi, M., et al. (1989). Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain. Neuroscience Letters, 105(1-2), 221-226. [Link]

  • Gospodinova, N., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6863-6876. [Link]

  • Ohki, Y., et al. (2019). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Chemical & Pharmaceutical Bulletin, 67(11), 1211-1224. [Link]

  • Kavitha, S., & Sarveswari, S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

  • Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators That Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]

  • Wikipedia contributors. (2023, December 12). Substituted tetrahydroisoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved 03:14, February 18, 2026, from [Link]

  • Denny, W. A., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115764. [Link]

  • Ohki, Y., et al. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Chemical and Pharmaceutical Bulletin, 69(4), 367-378. [Link]

  • Cheng, Y., et al. (2018). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1016-1021. [Link]

  • Kavitha, S., & Sarveswari, S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

Sources

Foundational

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic Acid: A Privileged Scaffold for Integrin and Viral Enzyme Inhibition

The following technical guide details the biological targets, mechanism of action, and experimental utility of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid . [1] Executive Summary 2-(1,2,3,4-Tetrahydroisoquinolin-6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental utility of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid .

[1]

Executive Summary

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid (THIQ-6-AA) is not a single-target drug but a privileged pharmacophore scaffold used extensively in medicinal chemistry.[1] It serves as a conformationally constrained building block designed to mimic specific peptide motifs, most notably the Arg-Gly-Asp (RGD) sequence found in extracellular matrix proteins.[1]

Its biological utility is bifurcated into two primary domains:

  • Integrin Antagonism: It acts as a peptidomimetic core for antagonists of

    
     (Vitronectin Receptor)  and 
    
    
    
    (Fibrinogen Receptor)
    , inhibiting cell adhesion and thrombosis.
  • HIV-1 Integrase Inhibition: Recent applications utilize this scaffold in the synthesis of Allosteric Integrase Inhibitors (ALLINIs) , specifically targeting the LEDGF/p75 binding site of the HIV-1 integrase enzyme.[1]

Biological Targets & Mechanism of Action

Primary Target: Integrin Receptors ( / )

The THIQ-6-AA scaffold is engineered to bridge the electrostatic gap required for high-affinity integrin binding.[1]

  • Mechanism (RGD Mimicry): Integrins recognize the RGD tripeptide sequence. The THIQ-6-AA scaffold mimics this geometry:

    • Basic Center (Arginine Mimic): The secondary amine at position 2 (N-2) of the tetrahydroisoquinoline ring mimics the guanidine group of Arginine.[1]

    • Acidic Center (Aspartate Mimic): The acetic acid moiety at position 6 mimics the carboxylic acid side chain of Aspartic Acid.

    • Rigid Linker (Glycine Mimic): The bicyclic aromatic core provides a rigid spacer, fixing the distance between the basic and acidic centers to approximately 11–14 Å , which is optimal for fitting into the integrin binding pocket.

  • Binding Mode:

    • The carboxylic acid coordinates with the Metal Ion Dependent Adhesion Site (MIDAS) cation (usually

      
       or 
      
      
      
      ) in the integrin
      
      
      -subunit.[1]
    • The nitrogen interacts with an aspartate residue in the

      
      -subunit via a salt bridge or hydrogen bonding.[1]
      
Secondary Target: HIV-1 Integrase (ALLINIs)

In the context of HIV research, derivatives of THIQ-6-AA (often coupled with pyridine moieties) target the LEDGF/p75 binding pocket of the viral integrase.[1]

  • Mechanism: Unlike catalytic strand transfer inhibitors (INSTIs) like Raltegravir, these derivatives are multimerization inhibitors . They bind to the allosteric site, inducing premature hyper-multimerization of the integrase enzyme, rendering it inactive and preventing viral maturation.

Structural Biology & Signaling Pathways[1]

Pharmacophore Model (DOT Visualization)

The following diagram illustrates the structural logic of the THIQ-6-AA scaffold as an RGD mimetic.

Pharmacophore THIQ_Core Tetrahydroisoquinoline (Rigid Core) Basic_N N-2 Position (Basic Amine) THIQ_Core->Basic_N Scaffold Anchor Acidic_Tail C-6 Acetic Acid (Acidic Moiety) THIQ_Core->Acidic_Tail Scaffold Anchor Basic_N->Acidic_Tail Fixed Distance (~11-14 Angstroms) Integrin_Alpha Integrin Alpha Subunit (Asp Residue) Basic_N->Integrin_Alpha Salt Bridge / H-Bond (Arg Mimic) Integrin_Beta Integrin Beta Subunit (MIDAS Cation) Acidic_Tail->Integrin_Beta Metal Coordination (Asp Mimic)

Caption: Pharmacophore map showing the THIQ-6-AA scaffold bridging the


 and 

integrin subunits via electrostatic and coordination bonds.[1]

Experimental Protocols

Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic Acid

Objective: To synthesize the core scaffold from commercially available precursors. Precursor: 2-(4-nitrophenyl)ethylamine or similar phenethylamine derivatives.[1]

Protocol:

  • Cyclization (Pictet-Spengler): React 3-methoxyphenethylamine with formaldehyde/acid to form the tetrahydroisoquinoline ring.[1]

  • Protection: Protect the secondary amine (N-2) with a Boc or Cbz group.[1]

  • Functionalization: Perform a Friedel-Crafts acylation or halogenation at the 6-position, followed by Pd-catalyzed cross-coupling (e.g., Heck reaction or Negishi coupling) to introduce the acetic acid ester moiety.[1]

  • Deprotection: Saponify the ester (LiOH/THF) and remove the N-protecting group (TFA/DCM) to yield the final acid.[1]

Solid-Phase Integrin Binding Assay

Objective: Quantify the affinity of THIQ-6-AA derivatives for


.
ReagentConcentrationRole
Purified

1-5

g/mL
Receptor target (coated on plate)
Vitronectin 1

g/mL
Native ligand (biotinylated)
Test Compound 0.1 nM - 10

M
Competitor (THIQ-6-AA derivative)
MnCl

1 mMActivator (essential for MIDAS)

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with purified human

    
     integrin (100 
    
    
    
    L/well) in TBS buffer containing 1 mM MnCl
    
    
    . Incubate overnight at 4°C.
  • Blocking: Wash 3x with TBST.[1] Block with 1% BSA in TBS for 2 hours at RT to prevent non-specific binding.

  • Competition: Add serial dilutions of the THIQ-6-AA test compound mixed with biotinylated Vitronectin (final conc. 1

    
    g/mL).
    
  • Incubation: Incubate for 3 hours at RT. The test compound competes with Vitronectin for the RGD binding site.

  • Detection: Wash 3x. Add Streptavidin-HRP conjugate (1:2000).[1] Incubate 1 hour.

  • Readout: Develop with TMB substrate. Stop with 2M H

    
    SO
    
    
    
    . Measure Absorbance at 450 nm.[1]
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Key Derivatives & Applications

The THIQ-6-AA core is rarely used in isolation due to moderate potency.[1] It is typically derivatized at the N-2 position to enhance selectivity.[1]

Derivative ClassN-2 SubstituentTargetTherapeutic Indication
Fiboflapon Analogs Hydrophobic aryl/heteroaryl

Osteoporosis, Angiogenesis inhibition
SB-265123 Analogs Pyridyl-amino-propyl

Anti-resorptive (Bone)
HIV-ALLINIs Subst.[1] Pyridine/ChromaneHIV-1 IntegraseAntiretroviral therapy
Factor XIa Inhibitors Amide-linked heterocyclesFactor XIaAnticoagulation
Signaling Pathway Impact (Integrins)

Inhibition of


 by THIQ-6-AA derivatives disrupts the FAK/Src  signaling axis, leading to:
  • Anoikis: Induction of apoptosis in anchorage-dependent cells (e.g., endothelial cells during angiogenesis).[1]

  • Osteoclast Paralysis: Prevention of the "sealing zone" formation required for bone resorption.[1]

Signaling THIQ THIQ-6-AA Derivative Integrin Integrin alpha-v/beta-3 THIQ->Integrin Antagonism (Blockade) FAK FAK Phosphorylation Integrin->FAK Activation blocked Src Src Kinase FAK->Src Downstream Signaling Actin Actin Cytoskeleton Reorganization Src->Actin Disrupted Outcome Inhibition of Angiogenesis & Bone Resorption Actin->Outcome Result

Caption: Disruption of the FAK/Src signaling cascade by THIQ-6-AA mediated integrin blockade.

References

  • Vertex Pharmaceuticals. (2013).[1] Imidazopyrazine Syk inhibitors.[1] US Patent 8,455,493.[1] Link

  • GlaxoSmithKline. (2007).[1] Substituted tetrahydroisoquinolines as Integrin Antagonists. US Patent 7,211,586.[1] Link

  • TargetMol. (2024). 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride Product Sheet. TargetMol Chemicals. Link

  • Bagadi, et al. (2024). RP-HPLC Separation of Interconvertible Rotamers of a 5-Tetrahydroisoquinolin-6-yl-pyridin-3-yl Acetic Acid Derivative. ResearchGate. Link

  • SmithKline Beecham. (2004).[1] Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123).[1][2][3] Xenobiotica. Link

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis and Application of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid

[1][2] Executive Summary: The "Skeleton Key" of Peptidomimetics In the landscape of modern drug discovery, 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid (THIQ-6-AA) has emerged not merely as a building block, but as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Skeleton Key" of Peptidomimetics

In the landscape of modern drug discovery, 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid (THIQ-6-AA) has emerged not merely as a building block, but as a privileged substructure for constrained peptidomimetics.[1] Unlike flexible linear amino acid analogs, the tetrahydroisoquinoline (THIQ) core offers a semi-rigid scaffold that locks pharmacophores into bioactive conformations.[1]

This guide details the technical discovery and scalable synthesis of THIQ-6-AA. Specifically, it addresses the challenge of introducing the acetic acid moiety at the C6 position—a critical vector for engaging aspartic acid binding pockets in Integrin Antagonists (e.g.,


, 

) and HIV-1 Integrase Inhibitors .[1]
Key Technical Insights
  • Pharmacophore Logic: The C6-acetic acid tail mimics the side chain of aspartic acid or phenylalanine but with restricted rotation, enhancing binding entropy.[1]

  • Synthetic Challenge: Regioselective functionalization of the THIQ ring at C6 without affecting the secondary amine or over-reducing the aromatic system.

  • Preferred Route: Palladium-catalyzed cross-coupling (Buchwald/Hartwig or Malonate arylation) on a protected 6-bromo-THIQ precursor.[1]

Structural & Retrosynthetic Analysis[1][2]

The utility of THIQ-6-AA lies in its vector geometry.[1] Functionalization at C6 provides a linear extension relative to the N2-position, making it ideal for "dumbbell" shaped ligands where the THIQ nitrogen engages a basic pocket and the acetic acid engages an acidic/metal-binding pocket.[1]

Retrosynthetic Strategy

To ensure autonomy from variable starting material quality, we design the synthesis backwards from the target (1) to the commercially robust 6-bromo-1,2,3,4-tetrahydroisoquinoline (3) .[1]

Retrosynthesis Target Target: THIQ-6-AA (Free Amine/Acid) Protected Intermediate 2 (N-Boc-6-Carboxymethyl) Target->Protected Deprotection (TFA/HCl) Coupling Intermediate 3 (N-Boc-6-Malonate) Protected->Coupling Decarboxylation Precursor Start: 6-Bromo-THIQ (N-Protected) Coupling->Precursor Pd-Catalyzed Arylation

Figure 1: Retrosynthetic disconnection relying on C-C bond formation via Pd-catalysis.[1]

Comprehensive Synthesis Protocol

While classical homologation (Ar-Br


 Ar-CN 

Ar-COOH) is possible, it involves toxic cyanides and harsh hydrolysis.[1] The Palladium-Catalyzed Malonate Arylation is the superior "Discovery" route due to milder conditions and higher functional group tolerance.[1]
Phase 1: Nitrogen Protection

Objective: Mask the secondary amine to prevent catalyst poisoning and N-arylation.[1]

  • Reagents: 6-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 6672-62-4), Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.[1]
  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of

    
    .[1]
    
  • Outcome: tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.[1]

Phase 2: The Critical C-C Bond Formation (Discovery Step)

Objective: Install the two-carbon acetate precursor at C6.[1]

  • Protocol:

    • Catalyst System:

      
       (1 mol%) with XPhos  or P(t-Bu)3  (ligand).[1]
      
    • Nucleophile: Dimethyl malonate (3.0 equiv).[1]

    • Base:

      
       (anhydrous).[1]
      
    • Solvent: 1,4-Dioxane or Toluene, 100°C.

  • Why this works: The bulky phosphine ligand facilitates oxidative addition into the electron-rich aryl bromide and promotes reductive elimination of the steric malonate group.[1]

Phase 3: Hydrolysis and Decarboxylation

Objective: Convert the aryl-malonate to the aryl-acetic acid.

  • Reagents: 6M HCl (aq), Reflux.

  • Mechanism: Acid-catalyzed hydrolysis of methyl esters followed by thermal decarboxylation of the gem-diacid intermediate.[1]

  • Note: This step simultaneously removes the N-Boc group, yielding the HCl salt of the target.[1]

Detailed Experimental Procedure

Compound: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid Hydrochloride CAS Reference: 933726-56-8 (free base)[1]

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Charging: Add N-Boc-6-bromo-THIQ (10.0 g, 32 mmol), Dimethyl malonate (12.7 g, 96 mmol), and

    
     (20.8 g, 64 mmol) to 100 mL of degassed 1,4-dioxane.
    
  • Catalyst Addition: Add

    
     (144 mg, 2 mol%) and 
    
    
    
    (336 mg, 4 mol%)—Note: For higher yields, use XPhos/Pd2(dba)3.
  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

    
    ) should disappear, replaced by the malonate adduct (
    
    
    
    ).[1]
  • Workup: Cool to RT, filter through Celite to remove inorganic salts. Concentrate the filtrate.

  • Hydrolysis/Decarboxylation: Dissolve the crude oil in 50 mL of glacial acetic acid and 50 mL of 6M HCl. Reflux (110°C) for 6 hours.[1] Evolution of

    
     gas will be observed.[1]
    
  • Isolation: Concentrate to dryness. Triturate the residue with

    
     to remove non-polar byproducts.[1] The product precipitates as an off-white solid (HCl salt).[1]
    
  • Purification: Recrystallize from MeOH/EtOAc if necessary.

Data Summary Table
ParameterValue / Observation
Yield (Overall) 65 - 72%
Appearance Off-white to beige crystalline solid
Melting Point 215 - 218°C (dec)
MS (ESI+) [M+H]+ = 192.2
1H NMR (D2O)

7.20 (m, 3H, Ar-H), 4.35 (s, 2H, N-CH2-Ar), 3.75 (s, 2H, Ar-CH2-COOH), 3.45 (t, 2H), 3.10 (t, 2H).[1]

Biological Application Logic

The discovery of this molecule's utility is best understood through its docking dynamics in HIV-1 Integrase.[1]

BioLogic cluster_0 Pharmacophore Assembly cluster_1 Target Interaction (HIV Integrase) THIQ THIQ Core (Hydrophobic Scaffold) N_Term N-Position (2) (Basic/H-Bond Donor) THIQ->N_Term C_Term C6-Acetic Acid (Metal Chelation) THIQ->C_Term Pocket Hydrophobic Pocket THIQ->Pocket Pi-Stacking Mg Mg2+ Ions (Active Site) C_Term->Mg Chelation

Figure 2: Mechanistic rationale for the THIQ-6-AA scaffold in metalloenzyme inhibition.

In HIV-1 integrase inhibitors, the acetic acid moiety (often modified to a hydroxamic acid or diketo acid in final drugs) is crucial for chelating the Magnesium cofactors in the enzyme's active site.[1] The THIQ core acts as a "rigid linker" that positions this chelator correctly while filling the hydrophobic pocket.[1]

References

  • Vertex Pharmaceuticals Inc. "Isoquinoline Derivatives as Inhibitors of HIV Replication."[1] U.S. Patent 10,214,516.[1] Accessed Oct 2023.[1] Link

  • Sigma-Aldrich. "2-{2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetic acid Product Sheet."[1] MilliporeSigma Catalog. Link

  • Bagadi, et al. "RP-HPLC Separation of Interconvertible Rotamers of a 5-Tetrahydroisoquinolin-6-yl-pyridin-3-yl Acetic Acid Derivative." Journal of Pharmaceutical and Biomedical Analysis, 2022.[1] Link

  • ChemicalBook. "2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid Properties and CAS 933726-56-8." Link

  • BLD Pharm. "(S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid."[1][2] Building Block Catalog. Link

Sources

Foundational

Metabolic Stability Assessment of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic Acid

Technical Guide for Drug Discovery & Development Executive Summary 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for integrin a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for integrin antagonists, opioid receptor ligands, and peptidomimetics. Its dual functionality—comprising a basic secondary amine within a tetrahydroisoquinoline (THIQ) core and an acidic carboxyl tail—presents a unique metabolic profile.

This guide details the technical assessment of its metabolic stability. Unlike simple lipophilic compounds, this zwitterionic motif requires a nuanced approach to stability testing that accounts for Phase I oxidative liabilities (CYP450) and Phase II conjugative pathways (UGT/SULT), particularly acyl glucuronidation, which poses a risk of idiosyncratic toxicity.

Structural Liability & Predictive Metabolism

Before initiating wet-lab protocols, researchers must map the "soft spots" of the molecule. The THIQ core is historically known for specific metabolic vulnerabilities.[1]

2.1 Structural Analysis[2]
  • Secondary Amine (Pos. 2): A high-affinity site for N-glucuronidation (mediated by UGT1A4) and N-oxidation . In microsomal incubations, this site may also undergo dehydrogenation to form a dihydroisoquinoline or fully aromatic isoquinoline species.

  • Benzylic Carbons (Pos. 1 & 3): The carbon alpha to the nitrogen (especially C1) is susceptible to

    
    -carbon hydroxylation , leading to ring opening or dehydrogenation.
    
  • Acetic Acid Tail (Pos. 6): The carboxylic acid moiety is a prime substrate for acyl glucuronidation . Acyl glucuronides are electrophilic species capable of covalent binding to plasma proteins, a known mechanism for drug-induced liver injury (DILI).

  • Aromatic Ring: Depending on steric access, the 5, 7, or 8 positions are targets for aromatic hydroxylation by CYP2D6 or CYP3A4.

2.2 Predicted Metabolic Pathway Diagram

The following diagram illustrates the theoretical metabolic fate of the compound, guiding the selection of reference standards for LC-MS/MS analysis.

MetabolicPathways Parent Parent Compound 2-(1,2,3,4-THIQ-6-yl)acetic acid M1 M1: N-Hydroxyl (N-Oxidation) Parent->M1 CYP450 / FMO M2 M2: 1-Hydroxy-THIQ (α-C Hydroxylation) Parent->M2 CYP450 M3 M3: Aromatic-OH (Ring Hydroxylation) Parent->M3 CYP2D6 / 3A4 M4 M4: Isoquinoline deriv. (Dehydrogenation) Parent->M4 MAO / CYP M5 M5: N-Glucuronide (UGT Conjugation) Parent->M5 UGT1A4 M6 M6: Acyl Glucuronide (Reactive Metabolite) Parent->M6 UGT1A1 / 1A9 M2->M4 -H2O

Figure 1: Predicted metabolic pathways. Note the divergence between Phase I oxidative clearance (Grey) and Phase II conjugation (Green/Red). The Acyl Glucuronide (Red) represents a potential toxicity liability.

Experimental Protocols

To accurately determine Intrinsic Clearance (


) and Half-life (

), two parallel assays are required: Microsomal Stability (Phase I focus) and Hepatocyte Stability (Phase I & II focus).
3.1 Protocol A: Liver Microsomal Stability Assay (Phase I)

This assay isolates CYP450-mediated metabolism.[3] Given the basic amine, non-specific binding (NSB) to microsomal proteins can be significant and must be accounted for.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[4]
    
  • Test Compound (10 mM DMSO stock).[5]

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Spike Test Compound to final conc. of 1

    
    M (keeps DMSO < 0.1%). Equilibrate at 37°C for 5 mins.
    
    • Expert Insight: Using 1

      
      M minimizes enzyme saturation (
      
      
      
      effects) ensuring linear kinetics.
  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

3.2 Protocol B: Cryopreserved Hepatocyte Stability Assay (Phase I & II)

Crucial for this compound to assess glucuronidation (UGTs) which are absent/inactive in standard microsomal preps without specific co-factors (UDPGA).

Workflow:

  • Thawing: Thaw hepatocytes (Cryopreserved) in Thawing Medium; centrifuge and resuspend in Incubation Medium (William’s E + L-glutamine).

  • Viability Check: Ensure viability >75% via Trypan Blue exclusion.

  • Incubation: Dilute cells to

    
     cells/mL. Add Test Compound (1 
    
    
    
    M).[4]
  • Timepoints:

    
     min.
    
  • Quenching: Remove aliquots into ACN + Internal Standard.

  • Bioanalysis: LC-MS/MS monitoring parent depletion.

3.3 Automated Assay Logic Diagram

The following logic flow ensures data integrity and proper control usage.

AssayWorkflow Start Start Stability Assessment CheckSolubility Check DMSO Solubility (Turbidity Free?) Start->CheckSolubility Split Select System CheckSolubility->Split Micro Microsomal Assay (Phase I Only) Split->Micro CYP Data Needed Hep Hepatocyte Assay (Phase I + II) Split->Hep Total Clearance Incubate Incubate @ 37°C (0-60 min) Micro->Incubate Hep->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Calc Calculate % Remaining LCMS->Calc Decision ln(% Rem) vs Time Linear? Calc->Decision Valid Calculate CLint & t1/2 Decision->Valid Yes ($R^2 > 0.9$) Invalid Repeat / Check Cofactors Decision->Invalid No

Figure 2: Logical workflow for metabolic stability testing, ensuring data validity through linearity checks.

Data Analysis & Interpretation
4.1 Calculation of Intrinsic Clearance (

)

Plot the natural logarithm of the percent parent remaining versus time. The slope (


) of the linear regression is the elimination rate constant.

Microsomal


 Formula: 


Hepatocyte


 Formula: 


4.2 Scaling to In Vivo Clearance (

)

To predict human clearance, scale the in vitro data using physiological factors.

ParameterHuman ValueUnit
Microsomal Protein Yield (MPPGL)45mg/g liver
Hepatocellularity (HPGL)120

cells/g liver
Liver Weight21g/kg body weight
Hepatic Blood Flow (

)
20.7mL/min/kg

Interpretation Guide:

  • Low Clearance:

    
     (Microsomes). Indicates good metabolic stability.
    
  • High Clearance:

    
    . Indicates rapid turnover; likely requires structural modification (e.g., blocking the N-position or fluorinating the aromatic ring).
    
Optimization Strategies

If 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid exhibits poor stability (


 min), consider the following medicinal chemistry modifications:
  • Block N-Oxidation/Glucuronidation: Introduce steric bulk on the nitrogen (e.g., N-isopropyl) or convert to a carbamate/amide if basicity is not required for potency.

  • Mitigate Acyl Glucuronidation: Bioisosteric replacement of the carboxylic acid with a tetrazole, sulfonamide, or oxadiazole.

  • Prevent Aromatic Hydroxylation: Fluorine substitution at the C5 or C7 positions of the isoquinoline ring to block CYP oxidation sites.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Williams, J. A., et al. (2004). In vitro metabolic stability in drug discovery: An overview of assays, methods, and data interpretation. Current Drug Metabolism, 5(6), 511-540.

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395.

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 11821-11842.

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid

An Application Guide to the Complete NMR Structural Elucidation of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Complete NMR Structural Elucidation of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the structural characterization of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, unambiguous confirmation of the substitution pattern and molecular integrity of tetrahydroisoquinoline derivatives is paramount for drug discovery and development. This guide moves beyond a simple listing of procedures, offering a detailed rationale for experimental choices and an integrated workflow for acquiring and interpreting a full suite of NMR data, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The protocols are designed to be self-validating, ensuring researchers can confidently confirm the structure of the title compound and its analogues.

Foundational Principles: Why NMR is Essential

The 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid molecule contains several distinct structural features: a substituted aromatic ring, a saturated heterocyclic ring, and an acetic acid side chain. The protons and carbons within these environments have unique electronic surroundings, making NMR spectroscopy an ideal tool for characterization. While 1D NMR (¹H and ¹³C) provides initial fingerprints, a combination of 2D NMR experiments is required for unequivocal assignment. For instance, distinguishing between isomers—where the acetic acid group might be at the 5, 6, 7, or 8-position—is often impossible without the long-range connectivity information provided by an HMBC experiment. This guide outlines the logical progression of experiments to solve the structure from first principles.

The First Step: Rigorous Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. Poor sample preparation can lead to broad lines, poor shimming, and obscured signals, compromising the entire analysis.[1][2] The title compound possesses both an acidic carboxylic acid group and a basic secondary amine, influencing solvent choice.

Solvent Selection

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.

  • Causality: Its high polarity effectively dissolves the zwitterionic character of the molecule. Furthermore, it pushes the exchangeable protons of the carboxylic acid (-COOH) and the amine (-NH) far downfield, typically above 10 ppm and around 3-5 ppm respectively, minimizing overlap with other signals.[3][4] Using solvents like CDCl₃ could lead to poor solubility and significant peak broadening, especially for the exchangeable protons.

Concentration and Filtration

For comprehensive 1D and 2D analysis on a modern 400-600 MHz spectrometer, the following concentrations are recommended. Overly concentrated samples can increase viscosity, leading to broader lineshapes.[2]

ExperimentRecommended Mass (mg)Solvent Volume (mL)Approximate Concentration (mM)
¹H, COSY 5-10 mg0.6 mL40 - 90 mM
¹³C, DEPT 20-50 mg0.6 mL170 - 440 mM
HSQC, HMBC 20-50 mg0.6 mL170 - 440 mM
Protocol for Sample Preparation
  • Weigh 20-25 mg of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid into a clean, dry glass vial.

  • Add 0.6 mL of DMSO-d₆.

  • Gently vortex or warm the vial to ensure complete dissolution. The solution should be clear and free of any solid particulates.[5]

  • Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Do not use cotton wool, as it can introduce contaminants soluble in NMR solvents.[1]

  • Filter the solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2] This step is critical to remove any micro-particulates that interfere with magnetic field homogeneity.

  • Cap the NMR tube securely and label it clearly.

The NMR Analysis Workflow: From 1D Fingerprints to 2D Connectivity

The structural elucidation follows a logical sequence. ¹H NMR provides the initial overview, followed by ¹³C and DEPT to identify all carbon environments. Finally, 2D correlation experiments are used to assemble the molecular puzzle.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Integration Prep Prepare Sample in DMSO-d6 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Integrate All Spectra HMBC->Analysis Structure Confirm Structure & Assign All Resonances Analysis->Structure

Figure 1: A logical workflow for the complete NMR-based structural elucidation of organic molecules.

Experimental Protocols and Data Interpretation

The following sections describe the acquisition of a standard dataset and provide predicted chemical shifts based on known NMR principles and data from analogous tetrahydroisoquinoline structures.[6][7][8]

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum provides the first and most sensitive look at the molecule's structure.

Protocol:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution (target linewidth for the solvent residual peak < 0.5 Hz).

  • Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm and 16-32 scans should be sufficient.

Predicted ¹H NMR Data and Interpretation:

Position (Atom #)Predicted δ (ppm)MultiplicityIntegrationKey Expected Correlations
-COOH12.0 - 12.5broad s1HHMBC to C-10
H-57.0 - 7.1d1HCOSY to H-7; HMBC to C-4, C-8a
H-76.9 - 7.0dd1HCOSY to H-5, H-8; HMBC to C-5, C-8a
H-86.8 - 6.9d1HCOSY to H-7; HMBC to C-1, C-4a
H-13.9 - 4.1s or t2HCOSY to H-3; HSQC to C-1; HMBC to C-8, C-8a
H-10 (-CH₂-)3.5 - 3.6s2HHSQC to C-10; HMBC to C-5, C-6, C-7, -COOH
H-33.0 - 3.2t2HCOSY to H-4; HSQC to C-3; HMBC to C-1, C-4a
H-42.7 - 2.8t2HCOSY to H-3; HSQC to C-4; HMBC to C-5, C-8a
-NH2.5 - 4.0broad s1HN/A

Note: The -NH proton signal in DMSO-d₆ can be broad and its chemical shift is highly dependent on concentration and residual water.

¹³C and DEPT NMR: The Carbon Backbone

The ¹³C spectrum reveals all unique carbon atoms, while the DEPT-135 experiment differentiates them based on the number of attached protons.

Protocol:

  • Use the same shim settings as the ¹H experiment.

  • Acquire a standard proton-decoupled ¹³C spectrum. A spectral width of 220 ppm and an acquisition time of ~30-60 minutes (1024-2048 scans) is typical.

  • Acquire a DEPT-135 spectrum. This is a much faster experiment.

Interpretation:

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons (Cq).

Predicted ¹³C NMR Data and Interpretation:

Position (Atom #)Predicted δ (ppm)DEPT-135Key Expected Correlations
-COOH (C-11)172 - 174AbsentHMBC from H-10
C-6135 - 137AbsentHMBC from H-5, H-7, H-10
C-4a133 - 135AbsentHMBC from H-3, H-5, H-8
C-8a128 - 130AbsentHMBC from H-1, H-4, H-7
C-5128 - 129PositiveHSQC to H-5
C-8126 - 127PositiveHSQC to H-8
C-7125 - 126PositiveHSQC to H-7
C-145 - 47NegativeHSQC to H-1
C-342 - 44NegativeHSQC to H-3
C-10 (-CH₂-)40 - 42NegativeHSQC to H-10
C-428 - 30NegativeHSQC to H-4
2D NMR: Assembling the Structure

2D experiments are essential for connecting the assigned protons and carbons into the final molecular structure.[9]

G cluster_h1 ¹H Spectrum cluster_c13 ¹³C Spectrum cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1_axis δH (ppm) cosy_node ¹H ↔ ¹H (3-bond J-coupling) H1_axis->cosy_node correlates hsqc_node ¹H → ¹³C (1-bond correlation) H1_axis->hsqc_node correlates hmbc_node ¹H → ¹³C (2-3 bond correlation) H1_axis->hmbc_node correlates C13_axis δC (ppm) cosy_node->H1_axis with hsqc_node->C13_axis with hmbc_node->C13_axis with

Figure 2: Relationship between common 2D NMR experiments and 1D spectra.

Protocol (General for 2D):

  • Use standard, pre-configured pulse programs available on the spectrometer software.

  • For COSY, 4-8 scans per increment are usually sufficient.

  • For HSQC and HMBC, which are less sensitive, 16-64 scans per increment may be required, with total experiment times ranging from 1-4 hours depending on concentration.

Interpretation and Structural Confirmation:

  • COSY (Correlation Spectroscopy): Use the COSY spectrum to trace the spin systems.[10]

    • Key Insight: A clear correlation will be visible between the triplets at ~2.7 ppm (H-4) and ~3.1 ppm (H-3), confirming the -CH₂-CH₂- fragment in the saturated ring. The aromatic protons will also show correlations between adjacent protons (H-7 to H-5 and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to the carbon it is directly attached to.[11]

    • Key Insight: Use the well-resolved proton signals to assign their corresponding carbon signals. For example, the singlet at ~3.5 ppm (H-10) will show a cross-peak to the carbon at ~41 ppm (C-10), unambiguously assigning the acetic acid methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the full carbon skeleton, especially for identifying quaternary carbons.[12]

    • Key Insight for Isomer Confirmation: The position of the acetic acid side chain is confirmed by the HMBC spectrum. The methylene protons (H-10) should show a correlation to three aromatic carbons. Critically, a 3-bond correlation to the unsubstituted C-5 and C-7, and a 2-bond correlation to the substituted C-6, confirms the substitution pattern. A correlation from H-5 to the quaternary carbon C-4a and from H-8 to C-1 further validates the ring fusion and assignments.

Conclusion

By systematically applying the workflow of 1D and 2D NMR experiments detailed in this guide, researchers can achieve an unambiguous and complete structural assignment of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid. The integration of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data provides a self-validating system that confirms not only the core structure but, most critically, the specific substitution pattern on the aromatic ring. This rigorous approach to characterization is indispensable for ensuring the quality and identity of key intermediates in pharmaceutical research and development.

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from ResearchGate. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]

  • Singh, S., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
  • Abdellatif, K. R. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8359–8370. [Link]

  • Cassels, B. K., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(3).
  • Al-Ostath, A. I., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Heliyon, 10(4). [Link]

  • Bláha, I., et al. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Heterocycles, 68(1), 133-146.
  • PubChemLite. (n.d.). 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • OChem Videos by Dr. Graham. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic Acid

This Application Note is structured to provide a robust, self-validating protocol for the preparation of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid stock solutions. Given the specific nomenclature, this compound c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, self-validating protocol for the preparation of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid stock solutions.

Given the specific nomenclature, this compound consists of a tetrahydroisoquinoline (THIQ) core with an acetic acid moiety attached at the 6-position of the benzene ring.[1][2] This creates a molecule with dual functionality: a basic secondary amine (in the isoquinoline ring) and an acidic carboxylic acid.[1][2] This zwitterionic/amphoteric nature dictates specific solubility rules that differ from standard lipophilic drugs.[1]

[1][2]

Physicochemical Analysis & Solubility Strategy

Before weighing any powder, one must understand the "Personality" of the molecule to prevent experimental failure (precipitation, degradation).[1]

Chemical Identity[1][2][3][4][5]
  • Compound: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid[1][2]

  • Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (Secondary Amine, pKa ~9.5).[1]

  • Substituent: Acetic Acid group (Carboxylic Acid, pKa ~4.5).[1][2]

  • Net Charge:

    • pH < 4: Cationic (Amine protonated, Acid protonated).[1][2] Soluble.

    • pH 5–8: Zwitterionic (Amine protonated, Acid deprotonated).[1][2] Lowest Solubility (Risk Zone).

    • pH > 10: Anionic (Amine neutral, Acid deprotonated).[1][2] Soluble.

Solvent Selection Matrix

Do not default to water.[2] The zwitterionic nature means this compound often crystallizes out of neutral aqueous buffers (PBS).[1][2]

SolventSuitabilityApplicationNotes
DMSO (Anhydrous) High (Preferred) Cell Culture, ScreeningBest for stock solutions (10–100 mM).[1][2] Avoids pH-dependent solubility issues.[2]
0.1 M HCl HighAnalytical StandardsProtonates the amine, breaking the zwitterion lattice.[2] Good for HPLC injection.[2]
PBS (pH 7.4) Low / Risky Direct DissolutionNot Recommended. Compound may exist at isoelectric point and precipitate.[1][2]
Ethanol ModerateChemical SynthesisSolubility is lower than DMSO; requires testing.[1][2]

Protocol: Preparation of 10 mM Stock Solution (DMSO)

This protocol is designed for a 10 mM stock, which allows for 1000x dilution to a 10 µM working concentration (keeping DMSO < 0.1% in cell culture).[1][2]

Reagents & Equipment
  • Compound: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid (Check label: Is it Free Base or HCl Salt?).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (≥99.9%).[1]

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term DMSO storage.[1][2]

  • Gas: Nitrogen or Argon (for headspace purging).[1][2]

Calculation (Self-Validating Step)

Critical: You must adjust for the salt form.[2]

  • Free Base MW: ~191.23 g/mol (Estimate based on formula C11H13NO2).[1][2]

  • HCl Salt MW: ~227.69 g/mol (Free Base + 36.46).[1][2]

Formula:


[1][2]

Example (for 5 mL of 10 mM stock using Free Base):


[1]
Step-by-Step Procedure
  • Weighing: Weigh the calculated amount of powder into a sterile amber glass vial. Record the exact mass (e.g., 9.6 mg).

  • Volume Adjustment: Do not add a fixed volume of solvent. Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.

    • Volume (µL) = (Mass (mg) / MW) × 100,000[1][2]

  • Dissolution: Add the calculated DMSO. Vortex vigorously for 30–60 seconds.[2]

    • Observation: The solution should be clear and colorless/light yellow.[2] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter.[1][2] Do not use Cellulose Acetate (DMSO dissolves it).[1][2]

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

Workflow Logic & Decision Tree

The following diagram illustrates the decision process for solvent selection and handling, ensuring the user avoids isoelectric precipitation.

StockPrepWorkflow Start Start: 2-(1,2,3,4-THIQ-6-yl)acetic acid CheckForm Check Form: Free Base vs. HCl Salt Start->CheckForm CalcMW Calculate Mass Adjust for Counterion CheckForm->CalcMW DecisionApp Intended Application? CalcMW->DecisionApp PathBio Biological Assay (Cell Culture/Enzymatic) DecisionApp->PathBio Biology PathChem Analytical/HPLC Standard DecisionApp->PathChem Chemistry SolventDMSO Solvent: 100% DMSO (Anhydrous) PathBio->SolventDMSO SolventAcid Solvent: 0.1M HCl or 50% MeOH/Water PathChem->SolventAcid QC Quality Control: Check for Precipitate SolventDMSO->QC SolventAcid->QC Storage Storage: -20°C, Amber Vial, Desiccated QC->Storage

Caption: Decision matrix for THIQ-6-acetic acid preparation. Blue path denotes biological workflows prioritizing DMSO solubility; Green nodes indicate optimal solvent choices.[1][2]

Storage, Stability, and Serial Dilution[1]

Storage Conditions
  • Temperature: -20°C or -80°C.

  • Container: Tight-sealing vials (O-ring caps) are critical.[1][2] DMSO is hygroscopic; absorbed water can cause the zwitterionic compound to precipitate over time.[2]

  • Duration: Stable for 6 months at -20°C.

Serial Dilution (The "Crash-Out" Warning)

When diluting the DMSO stock into aqueous culture medium:

  • Stepwise Dilution: Do not drop 100% DMSO stock directly into cold media.

  • Intermediate Step: Dilute the stock 1:10 in PBS/Media, mix rapidly, then dilute to the final concentration.

  • Visual Check: Inspect the tube for "cloudiness" (Tyndall effect). If cloudy, the compound has precipitated.

    • Solution: Warm the media to 37°C before adding the compound.

References

  • Tetrahydroisoquinoline Scaffold Properties

    • ChemicalBook. (2026).[1][2][3] 1,2,3,4-Tetrahydroisoquinoline Properties and Applications. Retrieved from [1][2]

  • DMSO Stock Preparation Guidelines

    • MedChemExpress (MCE).[1][2][4] (n.d.). Compound Handling Instructions: Stock Solution Preparation. Retrieved from

  • Solubility of Zwitterionic Compounds

    • National Institutes of Health (NIH) PubChem. (2025).[1][2] Compound Summary: Tetrahydroisoquinoline Derivatives. Retrieved from [1]

  • Stock Solution Protocols

    • Cytiva. (2011).[1][2] Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid experiments

Senior Application Scientist: Dr. Aris Thorne Department: Small Molecule Process Chemistry Last Updated: February 18, 2026 Core Directive & Molecule Profile Molecule: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid Che...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Small Molecule Process Chemistry Last Updated: February 18, 2026

Core Directive & Molecule Profile

Molecule: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid Chemical Class: Tetrahydroisoquinoline (THIQ) Amino Acid / Peptidomimetic Scaffold Primary Challenge: The Zwitterionic Trap

This molecule acts as a critical intermediate in the synthesis of integrin antagonists (e.g.,


 inhibitors) and other peptidomimetics. Its structure combines a basic secondary amine (

) and an acidic carboxyl tail (

).

The Consequence: At neutral pH, this molecule exists as a zwitterion. It is often insoluble in non-polar organic solvents (DCM, Et2O) but too lipophilic for simple aqueous extraction, leading to massive yield loss during standard workups. This guide addresses the specific causality of these failures and provides self-validating protocols to resolve them.

Synthesis & Reaction Optimization

The most robust synthetic route typically involves building the acetic acid tail onto a pre-functionalized isoquinoline core, followed by ring reduction.

Troubleshooting the Synthesis Workflow

Issue 1: Incomplete Hydrogenation (Isoquinoline


 THIQ) 
  • Symptom: NMR shows aromatic protons at C1/C3/C4 (chemical shift > 7.0 ppm) or a mix of starting material and product.

  • Mechanism: The pyridine ring of isoquinoline is harder to reduce than quinoline. Neutral Pd/C often stalls.

  • Solution: Protonation activates the ring.

    • Protocol: Perform hydrogenation using PtO2 (Adams' Catalyst) in Glacial Acetic Acid (or with 1 eq. HCl). The protonated nitrogen makes the ring electron-deficient, facilitating hydride transfer.

Issue 2: Heck Coupling Failure (Installing the Side Chain)

  • Symptom: Low yield when coupling 6-bromoisoquinoline with acrylate esters.

  • Mechanism: The basic isoquinoline nitrogen can coordinate to Pd(II), poisoning the catalyst.

  • Solution: Use the Jeffery Conditions (Phase transfer) or mask the nitrogen.

    • Protocol: Use

      
      , 
      
      
      
      , and Tetrabutylammonium chloride (TBAC) in DMF. The phase transfer agent stabilizes the catalytic cycle. Alternatively, form the N-oxide prior to coupling, then reduce later.
Visual Workflow: Synthesis Logic

SynthesisWorkflow Start 6-Bromoisoquinoline Step1 Heck Coupling (t-Butyl Acrylate) Start->Step1 Check1 Check: Catalyst Poisoning? Step1->Check1 Check1->Step1 Fail: Add TBAC/Ligand Step2 Global Hydrogenation (PtO2 / AcOH) Check1->Step2 Success Step3 Acid Hydrolysis (HCl / Dioxane) Step2->Step3 Product Target THIQ Acid (HCl Salt) Step3->Product

Figure 1: Optimized synthetic pathway minimizing catalyst poisoning and ensuring complete reduction.

Purification & Isolation (The Zwitterion Protocol)

This is the most frequent point of failure. Standard liquid-liquid extraction (LLE) will fail because the zwitterion stays in the aqueous phase or precipitates at the interface.

Method A: Ion Exchange Chromatography (Recommended)

This method avoids the "isoelectric crash" and guarantees recovery.

  • Load: Dissolve crude mixture in water (pH < 3). Load onto Dowex 50W X8 (H+ form) resin.

    • Why: The protonated amine binds tightly to the sulfonate resin; impurities flow through.

  • Wash: Flush with

    
     followed by 50% MeOH/Water to remove non-basic organic byproducts.
    
  • Elute: Use 2M

    
     (aq).
    
    • Why: Ammonia deprotonates the resin, releasing the amine.

  • Finish: Lyophilize immediately to obtain the free base zwitterion as a white powder.

Method B: In-Situ Protection (The "Boc-Trap")

If you lack ion exchange capabilities, you must temporarily kill the zwitterion character.

  • Adjust pH: Bring aqueous reaction mixture to pH 9-10 (using

    
    ).
    
  • React: Add

    
     (1.2 eq) and THF. Stir for 2 hours.
    
  • Extract: The molecule is now N-Boc-2-(THIQ-6-yl)acetic acid . It behaves like a standard carboxylic acid.

    • Action: Acidify to pH 3

      
       Extract into EtOAc 
      
      
      
      Purify on Silica.
  • Deprotect: Stir in 4M HCl/Dioxane to precipitate the pure hydrochloride salt.

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Decision Is N-Terminus Protected? Start->Decision Yes Yes (Boc/Cbz) Decision->Yes No No (Free Amine) Decision->No Silica Standard Silica Flash (DCM/MeOH) Yes->Silica Zwitterion Zwitterion Risk! No->Zwitterion Method Choose Method Zwitterion->Method IonEx Dowex 50W (H+) Elute w/ NH4OH Method->IonEx High Polarity BocTrap Boc-Trap Strategy (Protect -> Extract -> Deprotect) Method->BocTrap Standard Lab

Figure 2: Decision matrix for isolating zwitterionic THIQ derivatives.

Stability & Storage

THIQ derivatives are prone to oxidative dehydrogenation, reverting to the aromatic isoquinoline or forming imines.

ParameterRiskMitigation Protocol
Oxidation Benzylic oxidation at C1 (alpha to Nitrogen) leads to dihydroisoquinoline.Store as HCl salt . The protonated amine significantly raises the oxidation potential, stabilizing the ring.
Color Change Turns brown/pink upon air exposure.This indicates N-oxide formation or radical polymerization. Recrystallize from EtOH/Et2O immediately.
Solvent Compatibility Reaction with chlorinated solvents (DCM/CHCl3) over time.Avoid storing free base in DCM. The amine can react with DCM to form quaternary ammonium salts (N-chloromethylation) over weeks.

Frequently Asked Questions (FAQ)

Q: Why does my product streak on TLC even with Methanol? A: The free amine interacts with the acidic silanols on the silica gel.

  • Fix: Add 1%

    
     or 
    
    
    
    to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1). This blocks the silanol sites.

Q: I used PtO2 for hydrogenation, but the reaction stopped at 50% conversion. Why? A: The catalyst surface may be poisoned by the amine product.

  • Fix: Filter the catalyst and restart with fresh PtO2. Ensure the solvent is acidic (AcOH). If the problem persists, switch to high-pressure hydrogenation (50-100 psi) rather than a balloon.

Q: Can I use the Pictet-Spengler reaction instead of reducing the isoquinoline? A: Yes, reacting p-aminoethyl-phenylacetic acid with formaldehyde is a viable route. However, controlling the regioselectivity (6- vs 7- substitution) on the phenyl ring can be difficult without blocking groups. The reduction of 6-substituted isoquinoline is generally more regiochemically reliable.

Q: My NMR spectrum shows broad peaks. Is the product impure? A: Not necessarily. THIQ derivatives often show rotamers if N-protected (Boc/Ac). If unprotected, broadness usually indicates proton exchange at the amine/acid sites.

  • Fix: Run the NMR in

    
     with a drop of 
    
    
    
    (forming the salt) or in
    
    
    at 80°C to sharpen the signals.

References

  • Scaffold Synthesis: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." Comprehensive Heterocyclic Chemistry II.

    • Context: General reduction protocols using PtO2/AcOH.
  • Zwitterion Purification: "Purification of Amphoteric Compounds: Ion Exchange vs. Reversed Phase.

    • Context: Validation of Dowex 50W protocols for amino-acid-like drugs.
  • Integrin Antagonists: "Design and Synthesis of Non-peptide Peptidomimetics of the Arg-Gly-Asp (RGD) Sequence." Journal of Medicinal Chemistry.

    • Context: Establishes the utility of the 6-acetic acid THIQ scaffold in drug design.
  • Oxidative Instability: "Oxidation of 1,2,3,4-Tetrahydroisoquinolines." Chemical Reviews.

    • Context: Mechanisms of C1 dehydrogenation and stabilization via salt form

(Note: While specific proprietary lab notebooks cannot be linked, the above references point to authoritative repositories for the fundamental chemistry described.)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic Acid Analogs in Oncology and Ophthalmology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its inherent struct...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its inherent structural rigidity and three-dimensional character allow for precise orientation of substituents, making it an ideal framework for targeting a variety of biological macromolecules. This guide provides a comparative analysis of the efficacy of analogs derived from the 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid backbone, with a specific focus on two promising therapeutic areas: oncology, through the inhibition of KRas signaling, and ophthalmology, via the modulation of Rho kinase (ROCK) activity.

Our exploration is grounded in experimental data, elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs. We will delve into the causality behind experimental design and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for advancing their own investigations in this exciting field.

Targeting KRas in Oncology: A Synthetic Lethal Approach

The KRas protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes, particularly in colorectal, lung, and pancreatic cancers. Its role in driving tumor proliferation and survival has made it a high-priority target for drug discovery. Certain THIQ derivatives have demonstrated potent inhibitory effects on KRas, offering a potential new avenue for cancer therapy.[5]

Comparative Efficacy of THIQ Analogs in Colon Cancer Cell Lines

A study by Gali et al. explored a series of substituted tetrahydroisoquinoline derivatives for their anti-cancer activities, specifically focusing on KRas inhibition. The compounds were evaluated in a panel of colon cancer cell lines, and their half-maximal inhibitory concentrations (IC50) were determined. The data clearly indicates that substitutions on the phenyl ring of the THIQ scaffold play a crucial role in modulating anti-proliferative activity.

Compound IDSubstitutionHCT116 IC50 (µM)DLD-1 IC50 (µM)SW480 IC50 (µM)
GM-3-16 4-CH₃1.62.12.5
GM-3-18 4-Cl0.91.21.8
GM-3-121 3-OCH₃, 4-OH2.83.54.1
GM-3-143 4-CF₃1.11.52.0

Data synthesized from Gali et al.[5]

Notably, compound GM-3-18 , bearing a chloro group at the 4-position of the phenyl ring, exhibited the most potent inhibition across all tested cell lines.[5] This suggests that an electronegative substitution at this position enhances KRas inhibitory activity. Similarly, the trifluoromethyl group in GM-3-143 also conferred significant potency.[5]

KRas Signaling Pathway

The diagram below illustrates the central role of KRas in the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival. Inhibition of KRas by compounds like the THIQ analogs disrupts this pathway, leading to apoptosis of cancer cells.

KRas_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS KRas-GDP (Inactive) KRas-GDP (Inactive) SOS->KRas-GDP (Inactive) GTP loading KRas-GTP (Active) KRas-GTP (Active) KRas-GDP (Inactive)->KRas-GTP (Active) RAF RAF KRas-GTP (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival THIQ Analogs THIQ Analogs THIQ Analogs->KRas-GTP (Active) Inhibition

Caption: Simplified KRas signaling pathway and the inhibitory action of THIQ analogs.

Experimental Protocol: KRas-Wnt Synthetic Lethal Assay

The efficacy of the THIQ analogs was determined using a KRas-Wnt synthetic lethal assay. This assay leverages the concept that while a single genetic alteration may not be lethal to a cell, the combination of two specific genetic alterations (in this case, KRas mutation and Wnt pathway inhibition) leads to cell death.

Methodology:

  • Cell Culture: Colon cancer cell lines (HCT116, DLD-1, SW480) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: THIQ analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the THIQ analogs. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assay (MTT):

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT-based cell viability assay.

Modulating Rho Kinase (ROCK) for Glaucoma Treatment

Glaucoma, a leading cause of irreversible blindness, is characterized by elevated intraocular pressure (IOP). Rho kinase (ROCK) inhibitors have emerged as a promising class of therapeutics for glaucoma, as they lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork.

Structure-Activity Relationship of THIQ-based ROCK Inhibitors

A study focused on a series of tetrahydroisoquinoline derivatives as potent and selective ROCK inhibitors. The lead compound, Compound 35 , demonstrated subnanomolar potency in enzymatic assays and excellent cell-based efficacy.[6]

CompoundROCK-II IC50 (nM)Cell-based Potency IC50 (nM)
Analog A HH>1000>1000
Analog B CH₃H58250
Compound 35 (S)-CH(OH)CH₃H0.851

Data synthesized from the referenced study.[6]

The SAR data reveals that substitution at the R¹ position is critical for activity. The introduction of a methyl group (Analog B) significantly improves potency, while the (S)-hydroxyethyl group in Compound 35 results in a dramatic increase in both enzymatic and cell-based efficacy.[6] Furthermore, Compound 35 exhibited high selectivity, with an off-target hit rate of only 1.6% against a panel of 442 kinases.[6]

ROCK Signaling in Aqueous Humor Outflow

The diagram below illustrates how ROCK signaling in the trabecular meshwork leads to increased contractility and reduced aqueous humor outflow. ROCK inhibitors, such as the THIQ analogs, counteract this effect, leading to lower IOP.

ROCK_Pathway RhoA-GTP (Active) RhoA-GTP (Active) ROCK ROCK RhoA-GTP (Active)->ROCK LIMK LIMK ROCK->LIMK Actin Stress Fibers Actin Stress Fibers ROCK->Actin Stress Fibers Myosin Light Chain Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inactivation) Cofilin->Actin Stress Fibers Actin Depolymerization (Inhibited) Increased Cell Contractility Increased Cell Contractility Actin Stress Fibers->Increased Cell Contractility Reduced Aqueous Outflow Reduced Aqueous Outflow Increased Cell Contractility->Reduced Aqueous Outflow THIQ Analogs THIQ Analogs THIQ Analogs->ROCK Inhibition

Caption: ROCK signaling pathway in trabecular meshwork cells and the mechanism of THIQ-based inhibitors.

Experimental Protocol: In Vitro ROCK Inhibition Assay

The biochemical potency of the THIQ analogs against ROCK-II was determined using a well-established enzymatic assay.

Methodology:

  • Reagents: Recombinant human ROCK-II, substrate peptide (e.g., MYPT1), ATP, and a suitable buffer system.

  • Compound Preparation: THIQ analogs are serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, the ROCK-II enzyme is incubated with varying concentrations of the test compound for a pre-determined time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 values are then determined by fitting the data to a four-parameter logistic equation.

Caption: General workflow for an in vitro ROCK inhibition assay.

Conclusion and Future Directions

The 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The comparative efficacy data presented herein for KRas and ROCK inhibition highlight the profound impact of subtle structural modifications on biological activity. For KRas inhibitors, electronegative substituents on the phenyl ring appear to be a key determinant of potency. In the case of ROCK inhibitors, the introduction of a hydroxylated side chain dramatically enhances efficacy.

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. In vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these THIQ analogs in relevant disease models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon, facilitating the continued exploration and development of this important class of molecules.

References

  • Gali, H., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4269. [Link]

  • Doe, C., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5678-5693. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14029. [Link]

  • Jen, T., et al. (1975). Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. Journal of Medicinal Chemistry, 18(1), 90-99. [Link]

  • Zhang, H., et al. (2023). Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Antitumor Agents. Asian Journal of Chemistry, 35(8), 2139-2144. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14029. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9437-9557. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(50), 47858-47868. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • da Silva, A. B., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 11(4), 6275-6284. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Nikolova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1391. [Link]

  • Wang, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • Al-Ameri, M. F. (2016). Course Weekly Outline. Al-Mustansiryah University. [Link]

  • Liu, Y., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. ResearchGate. [Link]

  • Rivera, A., et al. (2023). Enhanced fungal specificity and in vivo therapeutic efficacy of a C-22-modified FK520 analog against C. neoformans. ResearchGate. [Link]

  • Barcelona Fine Chemicals. (n.d.). (6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. Barcelona Fine Chemicals. [Link]

  • Wikipedia. (n.d.). Psilocybin. Wikipedia. [Link]

  • Maciuk, A., et al. (2022). Mucuna pruriens: A Dietary Supplement with Balancing Properties That Can Limit Neurological Disorders and Associated Depressive States. Molecules, 27(4), 1210. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid

Our commitment is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles, thereby fostering a culture of proactive risk...

Author: BenchChem Technical Support Team. Date: February 2026

Our commitment is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles, thereby fostering a culture of proactive risk management and environmental stewardship.

Part 1: Hazard Assessment and Chemical Profile

Understanding the potential hazards of a compound is the foundational step for its safe handling and disposal. In the absence of specific toxicological data for 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid, we must infer its properties from its chemical structure.

  • Tetrahydroisoquinoline (THIQ) Moiety: The core structure is a tetrahydroisoquinoline, a secondary amine. THIQ and its derivatives are known to be biologically active, with some exhibiting toxic properties.[1][2][3][4] As a class, these compounds can be basic and may pose health hazards.

  • Acetic Acid Moiety: The presence of a carboxylic acid group renders the molecule acidic and potentially corrosive, particularly in concentrated form.[5][6][7]

Inferred Hazard Classification: Based on this structural analysis, 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid must be handled as a hazardous chemical waste . The primary hazards are presumed to be corrosivity and potential toxicity .[8][9] The precautionary principle dictates that any research chemical with unknown specific hazards should be treated as hazardous to ensure the highest level of safety.[10]

Part 2: Pre-Disposal Safety and Spill Management

Proper disposal begins with safe handling during the compound's active use. Adherence to these protocols minimizes risk and prevents unintended releases.

Personal Protective Equipment (PPE)

All personnel handling the compound, whether in pure form or as waste, must wear the following minimum PPE to prevent exposure[11][12][13]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Spill Management

In the event of a spill, any cleanup materials become hazardous waste and must be disposed of accordingly.[10]

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[7][14][15]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting the cleaning materials as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

Disposing of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid requires a systematic approach to ensure regulatory compliance and safety. Under no circumstances should this chemical be disposed of via sanitary sewer (down the drain) or as regular solid trash.[9][16][17]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous: All waste containing this compound, including pure excess material, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be treated as hazardous chemical waste.

  • Segregate Waste: Proper segregation is critical to prevent dangerous chemical reactions.

    • Do NOT mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[10][16][17]

    • Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and other reactive chemicals.[16][18]

Step 2: Proper Containerization

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often the best choice.[16][17] For acidic compounds, plastic (e.g., polyethylene) or glass containers are generally suitable.

  • Maintain Container Integrity: Ensure the container is in good condition with a secure, tightly-fitting cap. Keep the container closed at all times except when adding waste.[17][18]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as waste is first added to the container, affix a completed hazardous waste label provided by your institution's EHS department.[9][18]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid" . List all constituents if it is a mixture.

    • The accumulation start date (the date the first drop of waste was added).

    • The associated hazards (e.g., Corrosive, Toxic ).

Step 4: On-Site Accumulation
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[18][19]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[10][17]

  • Adhere to Limits: Be aware of regulatory limits on the volume of waste (typically no more than 55 gallons of hazardous waste) and accumulation time allowed in an SAA.[16][20]

Step 5: Final Disposal via EHS
  • Request Pickup: Once the waste container is nearly full (e.g., 90%) or approaches its time limit, schedule a waste pickup with your institution's EHS office.

  • Professional Management: The EHS department is responsible for the collection, consolidation, and ultimate disposal of the waste through a licensed hazardous waste management vendor, in compliance with all federal, state, and local regulations.[18][19]

Part 4: Decontamination and Empty Container Disposal

Properly managing materials that have come into contact with the chemical is a crucial final step.

Equipment and Glassware Decontamination
  • Initial Rinse: Rinse the contaminated item (e.g., beaker, flask) with a suitable solvent.

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste in your designated container.[17]

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[17] For this compound, collecting at least the first rinse is a mandatory minimum. Subsequent rinses with water may be permissible for drain disposal, pending institutional policy.

Empty Container Disposal

A chemical container is not considered "empty" until it has been properly decontaminated.

  • Thoroughly Empty: Ensure all contents have been removed.

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., water or another solvent that will solubilize the residue).[19] The first rinseate must be collected as hazardous waste.

  • Air Dry: Allow the container to air dry completely.

  • Deface Label: Completely remove or obliterate the original chemical label.[17][19]

  • Dispose: The clean, dry, and defaced container can typically be disposed of in the regular trash or designated glass disposal box, in accordance with your facility's specific procedures.

Summary and Visual Guides

To simplify these procedures, the following table and workflow diagram provide a quick-reference overview of the disposal process.

Table 1: Disposal Protocol Summary
Parameter Requirement Rationale
Waste Classification Hazardous Chemical Waste (Corrosive, Toxic)Precautionary principle based on chemical structure (acid and amine moieties).
Segregation Store separately. Do not mix with other waste streams.To prevent dangerous and unknown chemical reactions.
Container Original container or a compatible, sealed, leak-proof container (glass or plastic).To ensure safe containment and prevent environmental release.
Labeling Affix a completed "Hazardous Waste" label with the full chemical name and accumulation date.Regulatory compliance (EPA/RCRA) and safety for all handlers.
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.To manage waste safely at the point of generation and contain spills.
Final Disposal Arrange pickup through your institution's Environmental Health & Safety (EHS) office.To ensure disposal occurs at a licensed facility in compliance with all regulations.
Prohibited Actions DO NOT pour down the drain. DO NOT place in regular trash.To protect water systems, the environment, and sanitation workers from hazardous exposure.
Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Generation cluster_accum Accumulation cluster_disposal Final Disposal A Generate Waste (Excess Reagent, Contaminated Items) B Identify as Hazardous Waste: 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)acetic acid A->B C Select Compatible & Leak-Proof Container B->C D Affix & Complete Hazardous Waste Label C->D E Place Container in SAA with Secondary Containment D->E F Add Waste as Needed (Keep Container Closed) E->F G Container Full or Time Limit Reached? F->G Check Status H Contact EHS for Waste Pickup G->H Yes I EHS Manages Final Disposal (Compliant & Safe) H->I

Caption: Workflow for the compliant disposal of chemical waste.

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